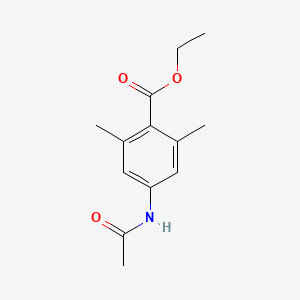
Mercury--platinum (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mercury–platinum (1/1) is a heterometallic compound that involves a bond between mercury and platinum
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of mercury–platinum (1/1) typically involves the reaction between solid platinum and liquid mercury. This reaction can be carried out at temperatures ranging from 20 to 153°C. The reaction product is identified as Hg₄Pt, with a lattice parameter of 6.2047 Å .
Industrial Production Methods: The reaction is often monitored using techniques such as gravimetric analysis, X-ray diffraction, and radioactive tracer techniques .
Análisis De Reacciones Químicas
Types of Reactions: Mercury–platinum (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can also occur, depending on the reagents used.
Substitution: Substitution reactions are possible, where one of the metal atoms is replaced by another element.
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen fluoride (HF), which interacts with mercury to form complexes such as HF⋯Hg and HgF₂ . The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed: The major products formed from these reactions include various mercury and platinum complexes, such as Hg₄Pt and HgF₂ .
Aplicaciones Científicas De Investigación
Mercury–platinum (1/1) has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of mercury–platinum (1/1) involves the interaction of the compound with molecular targets and pathways within cells. For example, platinum-containing compounds are known to bind to DNA, inhibiting replication and transcription, which can lead to cell death . The specific pathways and molecular targets involved in the action of mercury–platinum (1/1) are still under investigation.
Comparación Con Compuestos Similares
Cisplatin: A well-known platinum-containing antitumor drug that binds to DNA and inhibits cell division.
Carboplatin: Another platinum-based drug with similar mechanisms of action but different side effects.
Oxaliplatin: A platinum compound used in cancer therapy with a unique mechanism of action involving the formation of DNA adducts.
Uniqueness of Mercury–Platinum (1/1): Mercury–platinum (1/1) is unique due to its heterometallic nature, involving both mercury and platinum.
Propiedades
Número CAS |
12162-28-6 |
|---|---|
Fórmula molecular |
HgPt |
Peso molecular |
395.68 g/mol |
Nombre IUPAC |
mercury;platinum |
InChI |
InChI=1S/Hg.Pt |
Clave InChI |
PKWKEIMNKXRRFW-UHFFFAOYSA-N |
SMILES canónico |
[Pt].[Hg] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


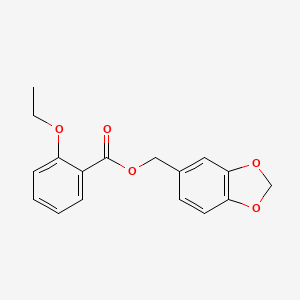
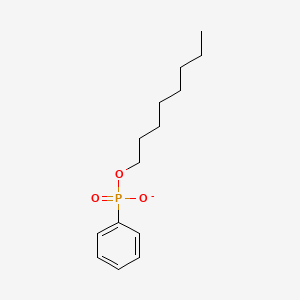
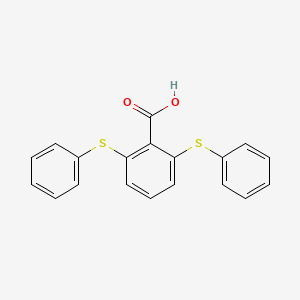
![4-{[(e)-(3,4-Diethoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol](/img/structure/B14727293.png)

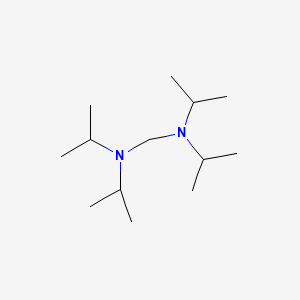
![[4-ethyl-3-(4-methoxyphenyl)-2-methyl-2H-chromen-7-yl] acetate](/img/structure/B14727316.png)
![[4-(2-Hydroxyethyl)phenyl]arsonic acid](/img/structure/B14727320.png)
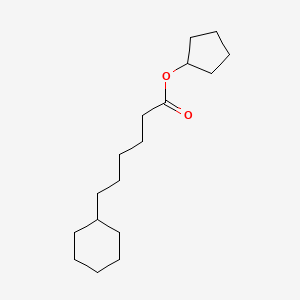

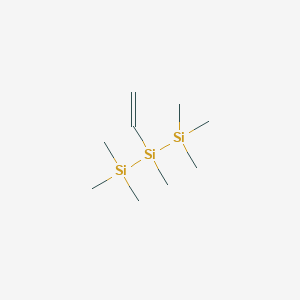
![5-Bromo-5-[(4-bromophenyl)amino]-2,6-dioxohexahydropyrimidine-4-carboxylic acid](/img/structure/B14727346.png)
